REACTION_CXSMILES
|
C[OH:2].[CH3:3][CH:4]([NH:8][C:9]1[C:12](=[O:13])[C:11](=[O:14])[C:10]=1[NH:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)[CH:5]([CH3:7])[CH3:6].[C:24](#N)[CH3:25]>>[O:13]=[C:12]1[C:9](=[O:2])[C:10]([NH:15][C:16]2[CH:17]=[CH:18][C:19]([C:20]#[N:21])=[CH:22][CH:23]=2)=[C:11]1[O:14][CH2:24][CH3:25].[CH3:3][CH:4]([NH2:8])[CH:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)C)NC1=C(C(C1=O)=O)NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.1 mmol | |
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57.4 mmol | |
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[CH3:3][CH:4]([NH:8][C:9]1[C:12](=[O:13])[C:11](=[O:14])[C:10]=1[NH:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)[CH:5]([CH3:7])[CH3:6].[C:24](#N)[CH3:25]>>[O:13]=[C:12]1[C:9](=[O:2])[C:10]([NH:15][C:16]2[CH:17]=[CH:18][C:19]([C:20]#[N:21])=[CH:22][CH:23]=2)=[C:11]1[O:14][CH2:24][CH3:25].[CH3:3][CH:4]([NH2:8])[CH:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)C)NC1=C(C(C1=O)=O)NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.1 mmol | |
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57.4 mmol | |
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[CH3:3][CH:4]([NH:8][C:9]1[C:12](=[O:13])[C:11](=[O:14])[C:10]=1[NH:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)[CH:5]([CH3:7])[CH3:6].[C:24](#N)[CH3:25]>>[O:13]=[C:12]1[C:9](=[O:2])[C:10]([NH:15][C:16]2[CH:17]=[CH:18][C:19]([C:20]#[N:21])=[CH:22][CH:23]=2)=[C:11]1[O:14][CH2:24][CH3:25].[CH3:3][CH:4]([NH2:8])[CH:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)C)NC1=C(C(C1=O)=O)NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.1 mmol | |
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57.4 mmol | |
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[CH3:3][CH:4]([NH:8][C:9]1[C:12](=[O:13])[C:11](=[O:14])[C:10]=1[NH:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1)[CH:5]([CH3:7])[CH3:6].[C:24](#N)[CH3:25]>>[O:13]=[C:12]1[C:9](=[O:2])[C:10]([NH:15][C:16]2[CH:17]=[CH:18][C:19]([C:20]#[N:21])=[CH:22][CH:23]=2)=[C:11]1[O:14][CH2:24][CH3:25].[CH3:3][CH:4]([NH2:8])[CH:5]([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)C)NC1=C(C(C1=O)=O)NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=C(C1=O)NC1=CC=C(C#N)C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.1 mmol | |
AMOUNT: MASS | 1 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57.4 mmol | |
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |